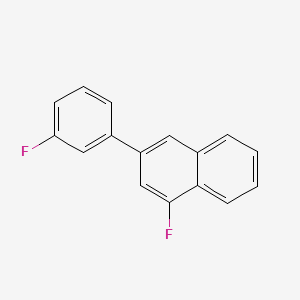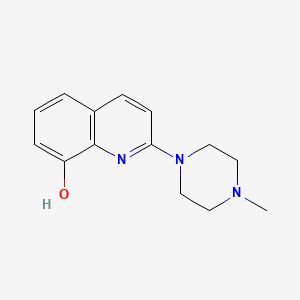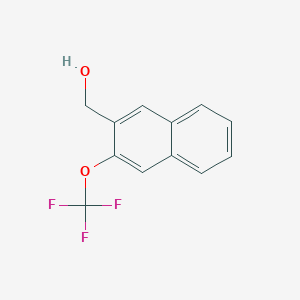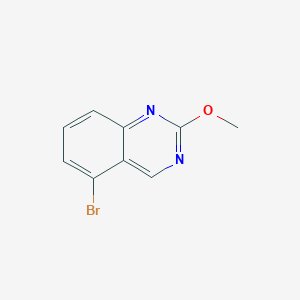![molecular formula C14H22O3 B11867910 Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- CAS No. 122762-94-1](/img/structure/B11867910.png)
Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O3, and it possesses both cyclohexanol and spiroketal moieties, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Cyclohexanol Moiety: The cyclohexanol group is introduced via a nucleophilic addition reaction, where a cyclohexanone derivative reacts with the spiroketal intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiroketal moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol involves its interaction with specific molecular targets. The spiroketal moiety can interact with enzymes, altering their activity and affecting metabolic pathways. Additionally, the cyclohexanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: Shares the spiroketal core but lacks the cyclohexanol moiety.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is unique due to the presence of both spiroketal and cyclohexanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
122762-94-1 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-12(2)9-16-14(17-10-12)8-11(14)13(15)6-4-3-5-7-13/h8,15H,3-7,9-10H2,1-2H3 |
InChI-Schlüssel |
QKHQOTHOBNUMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(C=C2C3(CCCCC3)O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


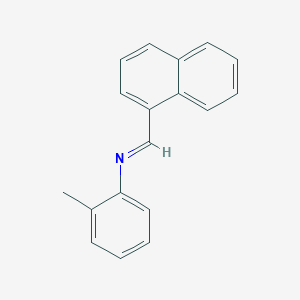

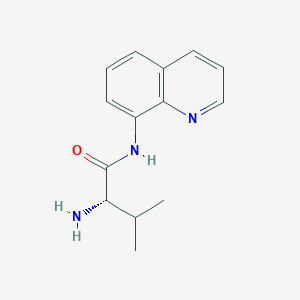
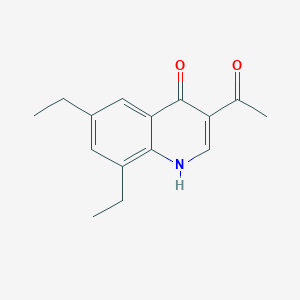
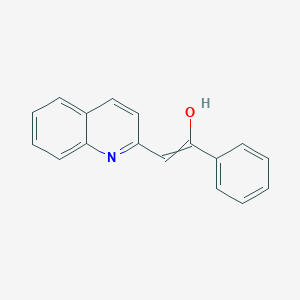
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
